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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278 Get Quote

In-Depth Technical Guide: 6-Formyl-
isoophiopogonanone A
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the

tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This

technical guide provides a comprehensive overview of its chemical properties, biological

activities, and putative mechanisms of action, with a focus on its antioxidant and anti-

inflammatory potential. The information presented herein is intended to support further

research and development of this natural product for therapeutic applications.

Chemical and Physical Properties
6-Formyl-isoophiopogonanone A is characterized by a core homoisoflavonoid structure. Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₉H₁₆O₇ [1][2]

Molecular Weight 356.33 g/mol [1][2]

CAS Number 116291-82-8 [2]

IUPAC Name

3-(1,3-benzodioxol-5-

ylmethyl)-5,7-dihydroxy-8-

methyl-4-oxo-2,3-

dihydrochromene-6-

carbaldehyde

[2]

Synonyms

Aldehydoisoophiopogonanone

A, 6-Formyl-iso-

ophiopogonone A

[2]

Botanical Source
Ophiopogon japonicus (L. f.)

Ker-Gawl.
[1]

Biological Activities and Mechanism of Action
Current research indicates that 6-Formyl-isoophiopogonanone A possesses notable

antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the

compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity
As a phenolic compound, 6-Formyl-isoophiopogonanone A is postulated to exert its

antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free

radicals, thereby terminating damaging chain reactions. This is a common mechanism for

flavonoid-type compounds.

Anti-inflammatory Activity
The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to

be mediated through the modulation of key signaling pathways involved in the inflammatory

response. While direct studies on 6-Formyl-isoophiopogonanone A are limited, research on

related compounds from the same plant suggests the inhibition of the Mitogen-Activated
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Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These

pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide

(NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Putative Signaling Pathways
The following diagrams illustrate the proposed signaling pathways that may be modulated by 6-
Formyl-isoophiopogonanone A, leading to its anti-inflammatory effects.
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Caption: Proposed inhibition of the MAPK signaling pathway.
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Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols
While specific published protocols for 6-Formyl-isoophiopogonanone A are not readily

available, the following are detailed methodologies for key experiments commonly used to

assess the antioxidant and anti-inflammatory properties of similar natural products. These can

serve as a foundation for designing studies with 6-Formyl-isoophiopogonanone A.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay is a standard method to evaluate the free radical scavenging activity of a

compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution

fades, and the change in absorbance is measured spectrophotometrically.

Reagents and Materials:

DPPH solution (e.g., 0.1 mM in methanol)

Methanol

Test compound (6-Formyl-isoophiopogonanone A) dissolved in a suitable solvent (e.g.,

DMSO) at various concentrations.

Positive control (e.g., Ascorbic acid or Trolox)

96-well microplate

Microplate reader

Procedure:

Prepare a series of dilutions of the test compound and the positive control.

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

Add the DPPH solution to each well.

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate

reader.
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition

= [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the

DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution

with the sample.

Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of

the DPPH radicals) is determined by plotting the percentage of inhibition against the

concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW
264.7 Macrophages
This cell-based assay is used to assess the anti-inflammatory potential of a compound by

measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-

stimulated macrophages.

Principle: The amount of NO produced by the cells is determined by measuring the

accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess

reagent.

Reagents and Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum

(FBS) and antibiotics.

Lipopolysaccharide (LPS) from E. coli

Test compound (6-Formyl-isoophiopogonanone A)

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well cell culture plates
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Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for a specific duration

(e.g., 1-2 hours).

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24

hours). A set of wells should remain unstimulated (control).

After incubation, collect the cell culture supernatant.

To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A

and B 1:1 immediately before use).

Incubate at room temperature for 10-15 minutes.

Measure the absorbance at a specific wavelength (e.g., 540 nm).

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀

value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel

to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion
6-Formyl-isoophiopogonanone A is a promising natural compound with demonstrated

antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves

the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to

fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo

efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid

framework for future investigations into this and other related homoisoflavonoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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